![molecular formula C18H16BrN3O B2649687 1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one CAS No. 899950-64-2](/img/structure/B2649687.png)
1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one, also known as BPP, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. BPP belongs to the class of pyrazinone derivatives and is known for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). This compound has also been shown to modulate the activity of ion channels such as TRPV1 and TRPA1.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidants such as glutathione (GSH). This compound has been found to have analgesic effects and reduce the levels of pain-related neurotransmitters such as substance P.
Advantages and Limitations for Lab Experiments
1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound is also stable and has a long shelf-life. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its full pharmacological profile is not yet fully understood. This compound is also expensive, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of 1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one. One direction is to further investigate its mechanism of action and pharmacological profile. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the development of this compound analogs with improved pharmacological properties may be a promising direction for future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been extensively studied in the field of medicinal chemistry. This compound has various biochemical and physiological effects, and its mechanism of action is not fully understood. Although this compound has some limitations for lab experiments, it has several advantages and promising future directions for research.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid to form 4-bromo-1-(ethoxycarbonyl)-3-phenyl-1,4-dihydropyrazin-2-one. This intermediate is then reacted with N-phenylethylamine in the presence of trifluoroacetic acid to obtain this compound.
Scientific Research Applications
1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory and analgesic effects.
properties
IUPAC Name |
1-(4-bromophenyl)-3-(2-phenylethylamino)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c19-15-6-8-16(9-7-15)22-13-12-21-17(18(22)23)20-11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNPTCKNLVGYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

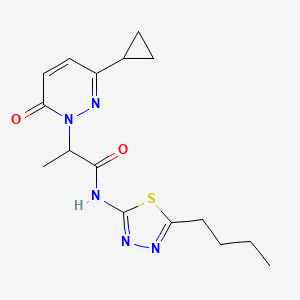
![3-(4-(dimethylamino)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2649605.png)



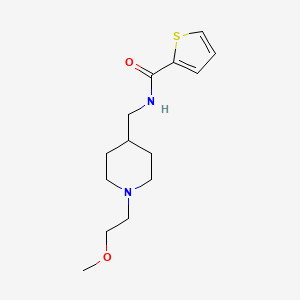
![5-(4-acetylpiperazin-1-yl)-3-(3,5-dimethoxybenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2649613.png)
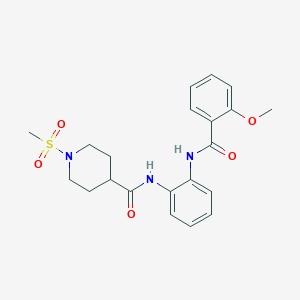

![2',3'-Dihydrospiro{piperidine-4,1'-pyrrolo[3,2-c]pyridine}-2'-one hydrochloride](/img/structure/B2649620.png)
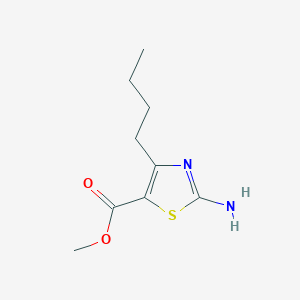

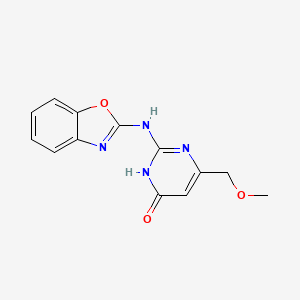
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one](/img/structure/B2649627.png)